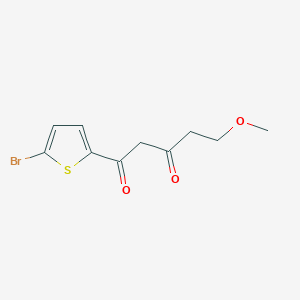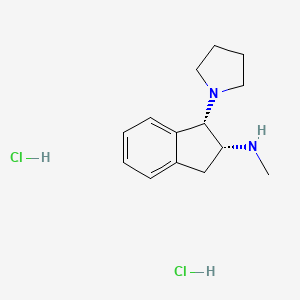
rac-(1R,2S)-N-methyl-1-(pyrrolidin-1-yl)-2,3-dihydro-1H-inden-2-amine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
rac-(1R,2S)-N-methyl-1-(pyrrolidin-1-yl)-2,3-dihydro-1H-inden-2-amine dihydrochloride is a chiral compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrrolidine ring and an indane moiety. The presence of these functional groups contributes to its distinctive chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,2S)-N-methyl-1-(pyrrolidin-1-yl)-2,3-dihydro-1H-inden-2-amine dihydrochloride typically involves multiple steps, including the formation of the pyrrolidine ring and the indane moiety. Common synthetic routes may involve the use of starting materials such as N-methylpyrrolidine and indanone derivatives. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using flow microreactor systems. These systems offer advantages such as increased efficiency, versatility, and sustainability compared to traditional batch processes . The use of flow microreactors allows for precise control over reaction conditions, leading to higher yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
rac-(1R,2S)-N-methyl-1-(pyrrolidin-1-yl)-2,3-dihydro-1H-inden-2-amine dihydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrrolidine ring or the indane moiety can be modified.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions include N-oxide derivatives, reduced amine derivatives, and substituted indane or pyrrolidine derivatives. These products can have different chemical and physical properties compared to the parent compound.
Wissenschaftliche Forschungsanwendungen
rac-(1R,2S)-N-methyl-1-(pyrrolidin-1-yl)-2,3-dihydro-1H-inden-2-amine dihydrochloride has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: In biological research, the compound can be used to study the effects of chiral amines on biological systems. It may also serve as a ligand in the development of new drugs or as a probe in biochemical assays.
Medicine: The compound has potential applications in medicinal chemistry, where it can be used to design and synthesize new therapeutic agents. Its unique structure may contribute to the development of drugs with improved efficacy and selectivity.
Industry: In industrial applications, the compound can be used in the production of specialty chemicals, pharmaceuticals, and agrochemicals. Its versatility and reactivity make it a valuable intermediate in various manufacturing processes.
Wirkmechanismus
The mechanism of action of rac-(1R,2S)-N-methyl-1-(pyrrolidin-1-yl)-2,3-dihydro-1H-inden-2-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- rac-1-[(1R,2S)-2-(pyrrolidin-1-yl)cyclopentyl]methanamine
- rac-(1R,2S)-2-(3-Methoxypyrrolidin-1-yl)-N-methylcyclopentan-1-amine
Uniqueness
rac-(1R,2S)-N-methyl-1-(pyrrolidin-1-yl)-2,3-dihydro-1H-inden-2-amine dihydrochloride is unique due to its specific combination of a pyrrolidine ring and an indane moiety. This structural feature distinguishes it from other similar compounds and contributes to its unique chemical properties and reactivity. The presence of these functional groups allows for a wide range of chemical transformations and applications, making it a valuable compound in scientific research.
Eigenschaften
Molekularformel |
C14H22Cl2N2 |
|---|---|
Molekulargewicht |
289.2 g/mol |
IUPAC-Name |
(1S,2R)-N-methyl-1-pyrrolidin-1-yl-2,3-dihydro-1H-inden-2-amine;dihydrochloride |
InChI |
InChI=1S/C14H20N2.2ClH/c1-15-13-10-11-6-2-3-7-12(11)14(13)16-8-4-5-9-16;;/h2-3,6-7,13-15H,4-5,8-10H2,1H3;2*1H/t13-,14+;;/m1../s1 |
InChI-Schlüssel |
SAGSPQKFHIEYHC-BQFBZIMZSA-N |
Isomerische SMILES |
CN[C@@H]1CC2=CC=CC=C2[C@@H]1N3CCCC3.Cl.Cl |
Kanonische SMILES |
CNC1CC2=CC=CC=C2C1N3CCCC3.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



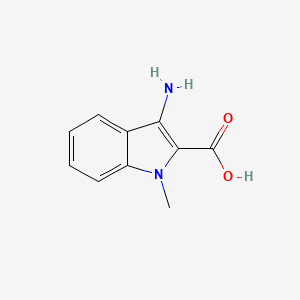
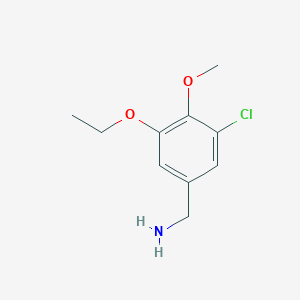

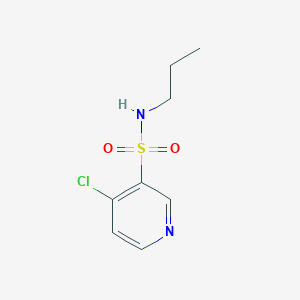


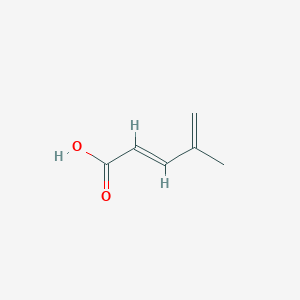


![[2-Bromo-1-(3-methylbutoxy)ethyl]benzene](/img/structure/B13619377.png)
![1-[4-(Diethylamino)-2-methoxyphenyl]ethan-1-one](/img/structure/B13619387.png)

